molecular formula C9H11N3O2S B1431791 Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate CAS No. 1423027-60-4

Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate

Cat. No.: B1431791
CAS No.: 1423027-60-4
M. Wt: 225.27 g/mol
InChI Key: JCZFDOHQAMOMHZ-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate is a heterocyclic compound that features a unique fusion of triazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Biochemical Analysis

Biochemical Properties

Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase and cholinesterase . These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used to regulate cellular functions and develop new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, inhibiting or activating their activity. For instance, it has been shown to inhibit carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing its reaction . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies have shown that low doses of this compound can inhibit enzyme activity without causing significant toxicity, whereas higher doses can result in adverse effects such as liver damage and oxidative stress . These findings are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit carbonic anhydrase, affecting the balance of bicarbonate and carbon dioxide in cells . Additionally, it can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in metabolite levels and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4,5-dimethylthiazole-5-carboxylate with hydrazine derivatives under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as microwave-assisted synthesis. This approach can significantly reduce reaction times and improve yields. For instance, using microwave irradiation at 140°C in dry toluene can efficiently produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate stands out due to its unique combination of triazole and thiazole rings, which imparts a distinct set of chemical and biological properties. This fusion enhances its potential as a versatile scaffold for drug development and other applications in medicinal chemistry .

Properties

IUPAC Name

ethyl 2,6-dimethyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-4-14-8(13)7-5(2)12-9(15-7)10-6(3)11-12/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZFDOHQAMOMHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)C)S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate
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Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate
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Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate
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Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate
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Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate
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Ethyl 2,6-dimethyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylate

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